6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound characterized by its unique benzoxazine structure. It is identified by the molecular formula and has a molecular weight of 197.62 g/mol. This compound appears as a white to light yellow crystalline powder and is notable for its chlorine substitution at the sixth position and a methyl group at the second position of the benzoxazine ring. The compound is registered under CAS number 5791-00-4 and has various applications in organic synthesis and biological research .
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one finds its primary application in scientific research as a key intermediate for the synthesis of more complex organic compounds. These compounds can then be further investigated for potential pharmaceutical activity [, ]. Due to the presence of the benzoxazinone ring structure, 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block for creating new molecules with diverse therapeutic properties []. Researchers can modify the core structure to explore a range of biological activities.
This compound exhibits potential biological activities, particularly in the realm of pharmacology. It has been used to synthesize derivatives with vasorelaxant properties, indicating its relevance in cardiovascular research. Additionally, analogs derived from this compound have shown antifungal and anti-Candida activities, making it a candidate for further exploration in medicinal chemistry . Its biological effects may be attributed to its structural characteristics that allow interaction with various biological targets.
The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of 2-amino phenol with chloroacetyl chloride in the presence of suitable bases such as potassium carbonate or cesium carbonate, followed by cyclization under reflux conditions. The formation of the desired product can be confirmed through spectroscopic methods such as NMR and mass spectrometry .
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one serves as an important building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against fungal infections and cardiovascular diseases due to their vasorelaxant properties. Additionally, it is utilized in academic research to study the structure-activity relationship of benzoxazine derivatives .
Studies involving 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one often focus on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action and potential therapeutic applications. For instance, investigations into its binding affinity with specific receptors could elucidate its vasorelaxant effects or antifungal activity .
Several compounds share structural similarities with 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, which can provide context for understanding its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Chloro-2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | 1506636-10-7 | 0.97 |
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide | 1020054-99-2 | 0.96 |
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | 124188-37-0 | 0.95 |
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide | 1020055-19-9 | 0.92 |
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamide | 954585-98-9 | 0.91 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The distinct substitution pattern on the benzoxazine ring of 6-Chloro-2-methyl-2H-benzoxazin-3(4H)-one contributes to its unique properties and potential applications compared to its analogs .
Irritant;Environmental Hazard